

Application Notes and Protocols for BAY-204 in Cell Culture

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Compound of Interest

Compound Name: BAY-204

Cat. No.: B15544980

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These application notes provide detailed protocols for the solubilization and use of the Casein Kinase 1 Alpha (CSNK1 α) inhibitor, **BAY-204**, in various cell culture applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction to BAY-204

BAY-204 is a potent, ATP-competitive, and selective small molecule inhibitor of Casein Kinase 1 Alpha (CSNK1 α).^{[1][2]} CSNK1 α is a serine/threonine kinase implicated in the regulation of multiple cellular processes, including Wnt/ β -catenin signaling, p53 activation, and cell division.^[3] Dysregulation of these pathways is common in various malignancies. Inhibition of CSNK1 α has been identified as a therapeutic strategy, particularly in hematologic malignancies like acute myeloid leukemia (AML) and certain solid tumors.^{[1][3]} **BAY-204** offers a tool for investigating the therapeutic potential of CSNK1 α inhibition in cancer cell lines.

Quantitative Data Summary

The following tables summarize the key physicochemical and biological properties of **BAY-204**.

Table 1: Physicochemical Properties of **BAY-204**

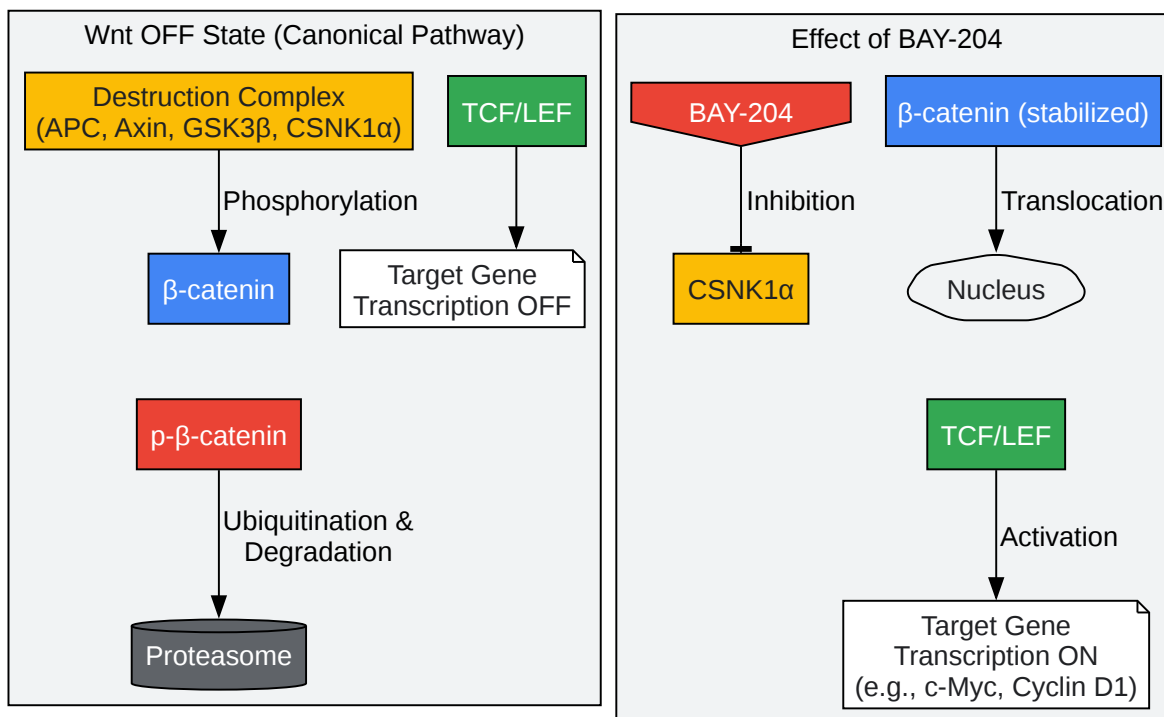
Property	Value	Source
Molecular Formula	C ₂₉ H ₂₆ F ₃ N ₅ O ₂	[1][4]
Molecular Weight	533.54 g/mol	[1][4]
Appearance	Light yellow to yellow solid	[4]
Purity (HPLC)	>99%	[4]
Solubility in DMSO	100 mg/mL (187.43 mM)	[1]
Storage (Solid)	4°C, sealed, away from moisture and light	[1]
Storage (in DMSO)	-80°C for 6 months; -20°C for 1 month	[2]

Table 2: Biological Activity of **BAY-204**

Parameter	Value	Conditions	Source
Target	CSNK1α (CK1α)	---	[1]
IC ₅₀	2 nM	at 10 μM ATP	[1][2]
IC ₅₀	12 nM	at 1 mM ATP	[1][2]

Signaling Pathway

BAY-204 inhibits CSNK1α, a key regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CSNK1α, as part of a "destruction complex" with APC, Axin, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of CSNK1α by **BAY-204** can disrupt this process.



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BAY-204 inhibits CSNK1α, disrupting β-catenin degradation.

Experimental Protocols

Protocol 1: Preparation of **BAY-204** Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of **BAY-204** in DMSO.

Materials:

- **BAY-204** powder (MW: 533.54 g/mol)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

- Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic water bath

Procedure:

- Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of **BAY-204**:
$$\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$$
$$\text{Mass (mg)} = 0.1 \text{ mol/L} \times 0.001 \text{ L} \times 533.54 \text{ g/mol} \times 1000 \text{ mg/g} = 53.35 \text{ mg}$$
- Weighing: Tare a sterile, light-protected microcentrifuge tube. Carefully weigh 53.35 mg of **BAY-204** powder and transfer it into the tube.
- Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the **BAY-204** powder.
- Mixing: Close the tube tightly and vortex at high speed for 1-2 minutes.
- Ultrasonication: The manufacturer notes that ultrasonic treatment is required for complete dissolution at high concentrations.^[1] Place the tube in an ultrasonic water bath at room temperature and sonicate for 10-15 minutes or until the solution is completely clear.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 100 mM stock solution into smaller, single-use working volumes (e.g., 10 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.^[2]

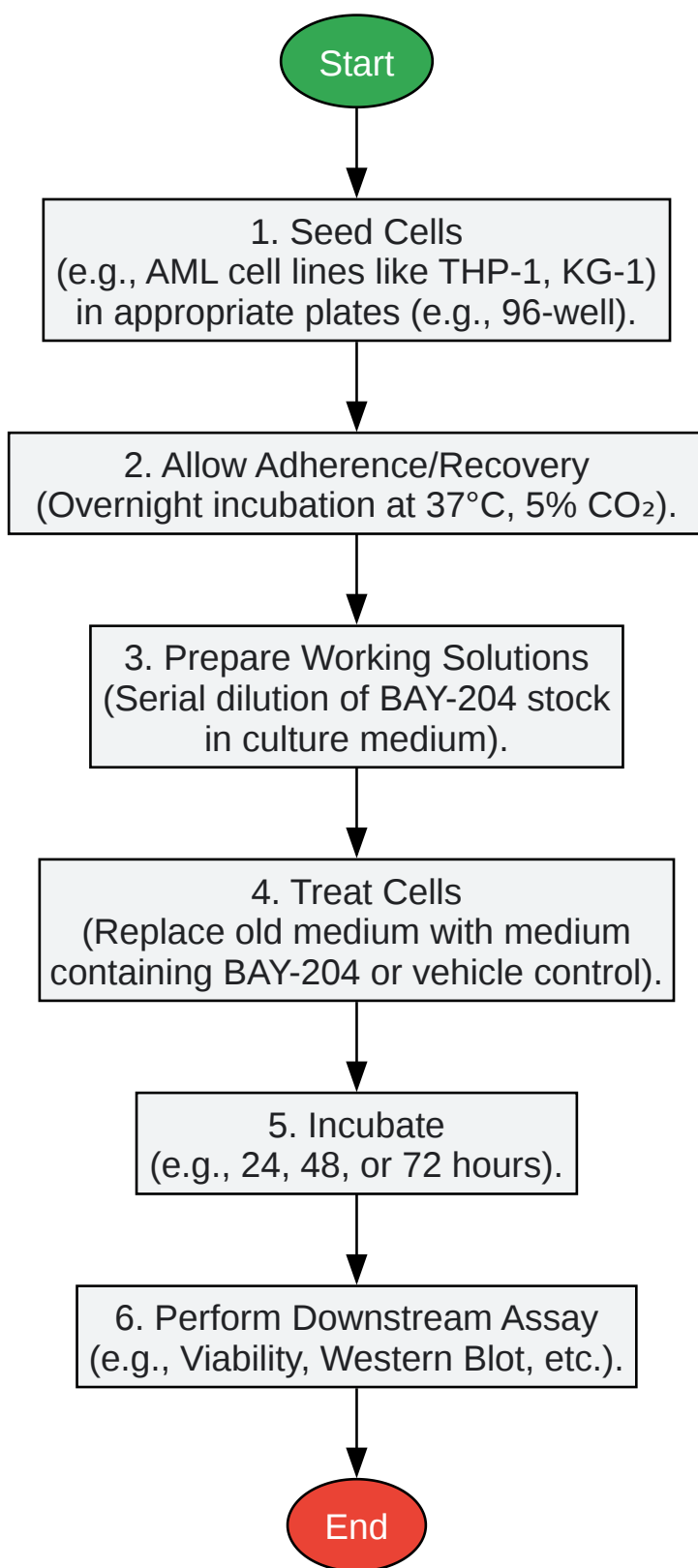
Safety Precautions:

- Handle **BAY-204** and DMSO in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

- Consult the Safety Data Sheet (SDS) for **BAY-204** and DMSO before handling.

Protocol 2: General Workflow for Cell-Based Assays

This workflow outlines the general steps for treating cultured cells with **BAY-204**.



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General experimental workflow for **BAY-204** cell treatment.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for determining the effect of **BAY-204** on the viability of adherent or suspension cancer cells.

Materials:

- 96-well flat-bottom cell culture plates
- Cancer cell line of interest (e.g., AML lines THP-1, KG-1)
- Complete culture medium
- **BAY-204** stock solution (100 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
- Multi-well spectrophotometer (plate reader)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Allow adherent cells to attach overnight.
- Compound Treatment:
 - Prepare serial dilutions of **BAY-204** in complete culture medium from the high-concentration stock. A typical final concentration range for initial screening could be 1 nM to 10 μ M.
 - Important: Ensure the final DMSO concentration in all wells is identical and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. Prepare a "vehicle control" with the same final concentration of DMSO as the highest **BAY-204** concentration well.

- Remove the old medium and add 100 μ L of the medium containing the various concentrations of **BAY-204** or the vehicle control.
- Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of blank wells (medium only) from all other readings.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells:
(Absorbance of treated cells / Absorbance of vehicle control) \times 100.
 - Plot a dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

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